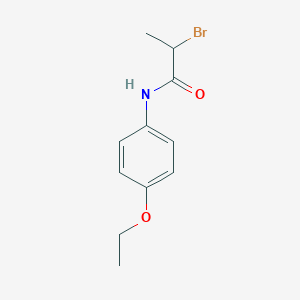

2-bromo-N-(4-ethoxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-ethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDDFVJJCATOIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587928 |

Source

|

| Record name | 2-Bromo-N-(4-ethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109098-43-3 |

Source

|

| Record name | 2-Bromo-N-(4-ethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-bromo-N-(4-ethoxyphenyl)propanamide

This document provides an in-depth technical guide for the synthesis of 2-bromo-N-(4-ethoxyphenyl)propanamide (CAS No: 109098-43-3), a valuable intermediate in organic synthesis and drug discovery programs.[1][2][3] This guide is structured to provide not only a step-by-step protocol but also the underlying mechanistic principles and field-proven insights to ensure a successful and safe synthesis.

Introduction and Strategic Overview

This compound, with the molecular formula C₁₁H₁₄BrNO₂, is an alpha-bromo amide derivative.[1][2] Such compounds are versatile building blocks, often utilized in the synthesis of more complex molecules, including potential pharmaceutical agents, due to the reactive nature of the carbon-bromine bond which allows for further nucleophilic substitutions.

The synthesis detailed herein is a classic example of nucleophilic acyl substitution , a cornerstone reaction in organic chemistry. The strategy involves the acylation of the primary amine, p-phenetidine (4-ethoxyaniline), with the acyl halide, 2-bromopropionyl bromide. The reaction is robust and generally high-yielding when performed under appropriate conditions.

Reaction Mechanism: A Causal Explanation

The formation of the amide bond proceeds through a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of p-phenetidine acting as a nucleophile. This nucleophile attacks the highly electrophilic carbonyl carbon of 2-bromopropionyl bromide. The electrophilicity of this carbon is significantly enhanced by the two electron-withdrawing bromine atoms.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom.

-

Collapse of the Intermediate & Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond reforms, and in the process, the most stable leaving group, the bromide ion (Br⁻), is expelled.

-

Proton Transfer: The resulting product is a protonated amide. A base, such as triethylamine or pyridine, is included in the reaction mixture to neutralize the hydrogen bromide (HBr) that is formed as a byproduct. This deprotonation step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.

The overall transformation is illustrated in the diagram below.

Caption: Nucleophilic acyl substitution mechanism.

Hazard Analysis and Safe Handling

Scientific integrity demands a rigorous approach to safety. Both primary reactants in this synthesis are hazardous and require careful handling in a controlled laboratory environment.

| Compound | CAS No. | Key Hazards | Handling Precautions |

| p-Phenetidine | 156-43-4 | Toxic in contact with skin, harmful if swallowed/inhaled, causes serious eye irritation, may cause allergic reactions, air and light sensitive.[4][5][6][7] | Handle in a fume hood, wear appropriate PPE (gloves, safety goggles, lab coat). Store under an inert atmosphere, protected from light.[4][6] |

| 2-Bromopropionyl bromide | 563-76-8 | Causes severe skin burns and eye damage, harmful if swallowed, may cause an allergic skin reaction, corrosive, reacts with water.[8][9][10][11] | Handle in a fume hood with extreme care. Use a pressure-equalizing dropping funnel. Wear heavy-duty gloves (e.g., nitrile), safety goggles, and a face shield.[9][12] Ensure all glassware is dry. |

Engineering Controls: All operations should be conducted within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[4]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step has a clear purpose tied to the reaction mechanism and purification principles.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |

| p-Phenetidine | C₈H₁₁NO | 137.18 | 5.00 g | 36.45 | 1.0 |

| 2-Bromopropionyl bromide | C₃H₄Br₂O | 215.87 | 8.65 g (4.2 mL) | 40.09 | 1.1 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 4.06 g (5.6 mL) | 40.12 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | - |

| Saturated NaHCO₃ (aq) | - | - | ~50 mL | - | - |

| Brine (Saturated NaCl) | - | - | ~50 mL | - | - |

| Anhydrous MgSO₄ | - | - | ~5 g | - | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Ensure all glassware is oven-dried to prevent hydrolysis of the acyl bromide.

-

-

Reagent Preparation:

-

In the reaction flask, dissolve p-phenetidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (~75 mL) under a nitrogen atmosphere. The triethylamine serves as a base to neutralize the HBr byproduct.[13]

-

Cool the resulting solution to 0-5 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the acyl bromide.

-

-

Acylation Reaction:

-

Charge the dropping funnel with 2-bromopropionyl bromide (1.1 eq) dissolved in a small amount of anhydrous dichloromethane (~25 mL).

-

Add the 2-bromopropionyl bromide solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 10 °C. A slow, controlled addition prevents the formation of side products.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the p-phenetidine spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding ~50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (~50 mL) to remove any remaining acidic impurities, and then with brine (~50 mL) to reduce the amount of water in the organic phase.[13][14]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude solid is best purified by recrystallization.[15][16]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[15]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[17]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Ensure starting materials are pure and anhydrous. Extend reaction time and re-verify completion by TLC.[16] |

| Product loss during work-up. | Ensure pH is basic before extraction to prevent the amide from becoming water-soluble. Avoid excessive washing. | |

| Discolored Product | Oxidation of p-phenetidine. | Ensure the reaction is run under an inert atmosphere. Use high-purity, recently purchased p-phenetidine.[16] |

| Impure Product | Presence of starting material. | Ensure the stoichiometry is correct (slight excess of acyl bromide). Improve purification by careful recrystallization. |

| Di-acylated byproduct. | This is unlikely with a secondary amide but can occur. Ensure slow, controlled addition of the acylating agent at low temperatures. |

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Phenetidine, 98%. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). 2-Bromopropionyl Bromide CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1720 - p-PHENETIDINE. Retrieved from [Link]

-

Ramirez, F. H., et al. (n.d.). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. PMC. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 109098-43-3 | this compound. Retrieved from [Link]

-

Study.com. (n.d.). Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and.... Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | 109098-43-3 [chemicalbook.com]

- 3. This compound | 109098-43-3 [amp.chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. ICSC 1720 - p-PHENETIDINE [chemicalsafety.ilo.org]

- 8. 2-Bromopropionyl bromide - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. kscl.co.in [kscl.co.in]

- 11. fishersci.com [fishersci.com]

- 12. 2-Bromopropionyl bromide 97 563-76-8 [sigmaaldrich.com]

- 13. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-(4-ethoxyphenyl)propanamide

Introduction

2-bromo-N-(4-ethoxyphenyl)propanamide is a halogenated amide derivative of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structural architecture, featuring an ethoxyphenyl moiety linked to a propanamide backbone with a bromine atom at the alpha-position, positions it as a versatile synthetic intermediate and a potential pharmacophore. This compound is an analogue of the historically significant analgesic and antipyretic drug, phenacetin (N-(4-ethoxyphenyl)acetamide)[1][2]. The introduction of the 2-bromo-propanamide side chain in place of the acetamide group in phenacetin opens avenues for further chemical modifications and the exploration of novel biological activities. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, detailed spectroscopic analysis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its key chemical and physical properties can be reliably predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 109098-43-3 | - |

| Molecular Formula | C₁₁H₁₄BrNO₂ | - |

| Molecular Weight | 272.14 g/mol | - |

| Melting Point | 136 °C (Predicted) | [2] |

| Boiling Point | 401.4 ± 30.0 °C (Predicted) | [2] |

| Density | 1.409 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Expected to be a solid at room temperature | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | - |

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the acylation of 4-ethoxyaniline with 2-bromopropanoyl chloride. This is a standard amide bond formation reaction, which is widely used in organic synthesis due to its high efficiency and reliability.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. The subsequent loss of a proton and a chloride ion results in the formation of the stable amide bond. A mild base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Sources

An In-depth Technical Guide to 2-bromo-N-(4-ethoxyphenyl)propanamide

CAS Number: 109098-43-3

This technical guide provides a comprehensive overview of 2-bromo-N-(4-ethoxyphenyl)propanamide, a halogenated aromatic amide of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details the compound's physicochemical properties, a proposed synthesis protocol based on established chemical principles, expected spectroscopic characterization data, and a discussion of its potential biological significance.

Compound Overview and Physicochemical Properties

This compound is a synthetic organic compound featuring a core structure of a propanamide linked to a 4-ethoxyphenyl group, with a bromine atom at the alpha position to the carbonyl group. This combination of a reactive alkyl bromide, an amide linkage, and an ethoxy-substituted aromatic ring suggests its potential as a versatile synthetic intermediate and a candidate for biological screening.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 109098-43-3 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [1][2] |

| Molecular Weight | 272.14 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Expected to be a solid at room temperature |

Synthesis Protocol

Step 1: Synthesis of N-(4-ethoxyphenyl)propanamide

The initial step involves the acylation of 4-ethoxyaniline with propanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Materials:

-

4-ethoxyaniline

-

Propanoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add propanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(4-ethoxyphenyl)propanamide.[3]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: α-Bromination of N-(4-ethoxyphenyl)propanamide

The second step is the selective bromination at the α-carbon of the propanamide moiety. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) with a radical initiator.

Materials:

-

N-(4-ethoxyphenyl)propanamide (from Step 1)

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-ethoxyphenyl)propanamide (1 equivalent) in CCl₄.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and maintain for 2-6 hours. The reaction should be monitored by TLC for the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Direct experimental spectroscopic data for this compound is not widely published. However, the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data can be predicted based on the analysis of its structural components and comparison with similar molecules.[4][5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | br s | 1H | N-H (amide) |

| ~ 7.4 - 7.6 | d | 2H | Ar-H (ortho to NH) |

| ~ 6.8 - 7.0 | d | 2H | Ar-H (ortho to OEt) |

| ~ 4.5 - 4.7 | q | 1H | CH(Br) |

| ~ 4.0 - 4.2 | q | 2H | O-CH₂-CH₃ |

| ~ 1.9 - 2.1 | d | 3H | CH(Br)-CH₃ |

| ~ 1.4 - 1.6 | t | 3H | O-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C=O (amide) |

| ~ 155 - 158 | Ar-C (para to NH, attached to OEt) |

| ~ 130 - 133 | Ar-C (ipso, attached to NH) |

| ~ 120 - 123 | Ar-CH (ortho to NH) |

| ~ 114 - 116 | Ar-CH (ortho to OEt) |

| ~ 63 - 65 | O-CH₂-CH₃ |

| ~ 45 - 50 | CH(Br) |

| ~ 22 - 25 | CH(Br)-CH₃ |

| ~ 14 - 16 | O-CH₂-CH₃ |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| 3250 - 3350 | N-H stretch (amide) |

| 2950 - 3000 | C-H stretch (aliphatic) |

| 1660 - 1680 | C=O stretch (amide I) |

| 1520 - 1550 | N-H bend (amide II) |

| 1230 - 1260 | C-O stretch (aryl ether) |

| 600 - 700 | C-Br stretch |

Predicted Mass Spectrum (EI)

| m/z | Assignment |

| 271/273 | [M]⁺ (molecular ion peak with isotopic pattern for Br) |

| 192 | [M - Br]⁺ |

| 137 | [H₂N-C₆H₄-OEt]⁺ |

| 109 | [C₆H₄-OEt]⁺ |

Potential Applications and Biological Context

While specific biological activities of this compound have not been extensively reported, its structural features suggest several areas of potential interest for drug discovery and development. The presence of a halogenated amide moiety is a common feature in many biologically active compounds.

Potential as an Intermediate in Drug Synthesis

The α-bromo group is a reactive handle that can be displaced by various nucleophiles, making this compound a valuable intermediate for the synthesis of a library of derivatives. For instance, reaction with amines, thiols, or alcohols would lead to the corresponding α-amino, α-thio, or α-hydroxy amides, which are prevalent scaffolds in medicinal chemistry.

Inferred Biological Activity

Based on the known activities of structurally related compounds, this compound could be investigated for the following biological properties:

-

Anti-inflammatory Activity: Many N-aryl amides and brominated aromatic compounds have demonstrated anti-inflammatory properties.

-

Antimicrobial Activity: The presence of a halogen and an amide linkage can contribute to antimicrobial effects against a range of pathogens.

-

Enzyme Inhibition: The electrophilic nature of the α-bromo carbon could allow for covalent modification of active site residues in certain enzymes, leading to irreversible inhibition.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory tract. The use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a compound with significant potential as a synthetic building block and a candidate for biological screening. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and expected characterization data. Further research is warranted to fully elucidate its chemical reactivity and biological activity, which could pave the way for its application in the development of novel therapeutics and other advanced materials.

References

-

PubChem. N-(4-Ethoxyphenyl)propanamide. Available from: [Link]

-

Beilstein Journals. Supplementary Information. Available from: [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Available from: [Link]

Diagrams

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Derivatization Pathway

Caption: General scheme for nucleophilic substitution at the α-carbon.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | 109098-43-3 [chemicalbook.com]

- 3. N-(4-Ethoxyphenyl)propanamide | C11H15NO2 | CID 586276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Molecular Structure of 2-bromo-N-(4-ethoxyphenyl)propanamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-bromo-N-(4-ethoxyphenyl)propanamide (CAS No. 109098-43-3), a compound of significant interest for researchers in medicinal chemistry and drug development. As a derivative of p-phenetidine, the parent amine of the once-common analgesic Phenacetin, this molecule combines key structural motifs: a reactive α-bromo amide functionality and a 4-ethoxyphenyl group, a common feature in pharmacologically active compounds. This document elucidates the molecule's structural components, stereochemistry, and predicted physicochemical and spectroscopic signatures. Furthermore, it presents a robust, field-proven protocol for its synthesis and purification, contextualized with expert insights into the causality behind methodological choices. This guide is intended to serve as an authoritative resource for scientists leveraging this and similar scaffolds in synthetic applications.

Introduction: Deconstructing a Multifunctional Scaffold

This compound is a substituted secondary amide with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of approximately 272.14 g/mol .[1][2] Its structure is best understood by dissecting it into three primary functional components:

-

The 4-Ethoxyphenyl Moiety: This group, an ethyl ether of a phenol, is a well-established pharmacophore. It is famously the core of Phenacetin (N-(4-ethoxyphenyl)acetamide), a historical analgesic and antipyretic.[3][4] The ethoxy group enhances lipophilicity compared to a simple hydroxyl group, which can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

-

The Amide Linkage: The secondary amide bond (-CONH-) is a cornerstone of peptide chemistry and is prevalent in a vast array of pharmaceuticals. Its planarity, a result of resonance between the nitrogen lone pair and the carbonyl group, imparts conformational rigidity.[6] This linkage is also a key site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), which is critical for molecular recognition in biological systems.

-

The α-Bromopropanoyl Group: The presence of a bromine atom on the carbon adjacent (alpha) to the carbonyl group makes this an electrophilic moiety. The α-bromo amide is a versatile alkylating agent, capable of reacting with various nucleophiles. This functionality makes the molecule a valuable synthetic intermediate for introducing the N-(4-ethoxyphenyl)propanamide scaffold into larger, more complex structures.

The strategic combination of these groups makes this compound a molecule with significant potential as a building block in the synthesis of novel therapeutic agents.

Elucidation of the Molecular Structure

Core A-tomic Connectivity and Stereochemistry

The systematic IUPAC name, this compound, defines the precise arrangement of atoms. The core is a three-carbon propanamide chain. A bromine atom is substituted at carbon-2 (the α-carbon), and the amide nitrogen is attached to a phenyl ring at position 1, which in turn bears an ethoxy group at position 4 (the para position).

A critical structural feature is the presence of a chiral center at the α-carbon (C2). This carbon is bonded to four different groups: a hydrogen atom, a bromine atom, a methyl group (C3), and the carbonyl-amide group (C1). Consequently, the molecule exists as a pair of enantiomers: (R)-2-bromo-N-(4-ethoxyphenyl)propanamide and (S)-2-bromo-N-(4-ethoxyphenyl)propanamide. Unless a stereospecific synthesis is employed, the compound will be produced as a racemic mixture. For any application in drug development, the separation and individual biological evaluation of these enantiomers would be a critical step, as stereoisomers frequently exhibit different pharmacological and toxicological profiles.

Conformational Considerations

The molecule's three-dimensional shape is influenced by rotation around several key single bonds. The most significant is the C-N amide bond, which possesses substantial double-bond character due to resonance. This restricts rotation, leading to predominantly planar trans and cis conformations. For secondary amides like this one, the trans conformation (where the α-carbon and the phenyl group are on opposite sides of the C-N bond) is overwhelmingly favored due to lower steric hindrance.[6] Further conformational diversity arises from rotation around the N-C(phenyl) bond and the C(phenyl)-O bond.

Physicochemical Properties: A Predictive Summary

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 109098-43-3 | |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [2] |

| Molecular Weight | 272.14 g/mol | [2] |

| Appearance | Predicted to be a white to off-white solid | Based on related N-aryl amides. |

| Melting Point | Predicted range: 120-140 °C | The non-brominated analog, N-(4-ethoxyphenyl)propanamide, melts at 120 °C.[7] Bromination may increase this value. |

| LogP (octanol/water) | Predicted range: 2.5 - 3.0 | The structure is largely lipophilic. The related 2-bromo-N-phenylpropanamide has a calculated XLogP3 of 2.2. The ethoxy group will increase this value. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Structural analysis. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Ether O) | Structural analysis. |

| Topological Polar Surface Area | ~38.3 Ų | Based on the value for the closely related N-(4-ethoxyphenyl)propanamide.[8] |

Predicted Spectroscopic Signatures for Structural Verification

For any researcher synthesizing or working with this compound, structural confirmation via spectroscopy is paramount. The following sections provide a predicted analysis of its key spectroscopic signatures, explaining the causal link between the structure and the expected data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. Predictions are for a CDCl₃ solvent.

| Protons | Predicted Shift (ppm) | Multiplicity | Coupling | Rationale |

| -NH | 7.5 - 8.5 | Broad Singlet | - | Amide protons are often broad due to quadrupole coupling with nitrogen and exchange. Its chemical shift is sensitive to concentration and solvent. |

| Aromatic (H-2', H-6') | ~7.4 | Doublet | J ≈ 9.0 Hz | Protons ortho to the amide group are deshielded. They appear as a doublet due to coupling with H-3'/H-5'. |

| Aromatic (H-3', H-5') | ~6.8 | Doublet | J ≈ 9.0 Hz | Protons ortho to the electron-donating ethoxy group are shielded. They appear as a doublet due to coupling with H-2'/H-6'. |

| α-CH | 4.5 - 4.8 | Quartet | J ≈ 7.0 Hz | The methine proton is strongly deshielded by both the adjacent bromine and the carbonyl group. It is split into a quartet by the three protons of the methyl group. |

| Ethoxy -OCH₂- | ~4.0 | Quartet | J ≈ 7.0 Hz | Typical chemical shift for an ethoxy group attached to a phenyl ring. Split by the adjacent methyl group. |

| α-CH₃ | ~1.9 | Doublet | J ≈ 7.0 Hz | The methyl group at C3 is deshielded by the adjacent chiral center and carbonyl. It is split into a doublet by the single α-proton. |

| Ethoxy -CH₃ | ~1.4 | Triplet | J ≈ 7.0 Hz | Typical chemical shift for an ethoxy group. Split by the adjacent methylene group. |

¹³C NMR Spectroscopy

The carbon spectrum provides a map of the carbon skeleton.

| Carbon | Predicted Shift (ppm) | Rationale |

| C=O (Amide Carbonyl) | 168 - 172 | Typical range for a secondary amide carbonyl. |

| Aromatic (C-1') | ~131 | Quaternary carbon attached to the amide nitrogen. |

| Aromatic (C-4') | ~156 | Quaternary carbon attached to the electron-donating ethoxy group, shifted downfield. |

| Aromatic (C-2', C-6') | ~122 | Carbons ortho to the amide group. |

| Aromatic (C-3', C-5') | ~115 | Carbons ortho to the ethoxy group, shielded and shifted upfield. |

| Ethoxy -OCH₂- | ~64 | Typical shift for the methylene carbon of a phenoxy ether. |

| α-CH (C-2) | 45 - 50 | The carbon bearing the bromine atom is significantly deshielded. For comparison, the C-Br in 2-bromopropane is at ~47 ppm.[9] |

| α-CH₃ (C-3) | ~22 | The terminal methyl group of the propanoyl chain. |

| Ethoxy -CH₃ | ~15 | The terminal methyl group of the ethoxy chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

| Vibration | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3250 - 3350 | Medium-Strong | Characteristic of a secondary amide N-H group involved in hydrogen bonding in the solid state.[10] |

| Aromatic C-H Stretch | 3030 - 3100 | Medium | Typical for sp² C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | From the methyl and methylene groups of the ethoxy and propanoyl fragments. |

| Amide I (C=O Stretch) | 1660 - 1680 | Strong | This is a hallmark peak for amides. Its position is lower than ketones due to resonance with the nitrogen lone pair.[11] |

| Amide II (N-H bend / C-N stretch) | 1510 - 1550 | Strong | Another characteristic band for secondary amides, resulting from a mix of N-H bending and C-N stretching.[6] |

| Aromatic C=C Stretch | 1480 - 1610 | Medium | Multiple bands are expected in this region from the phenyl ring. |

| C-O Stretch (Ether) | 1230 - 1260 | Strong | Asymmetric C-O-C stretch of the aryl ether. |

| C-Br Stretch | 550 - 650 | Medium-Strong | Characteristic of an alkyl bromide. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance. Expect to see peaks at m/z 271 and m/z 273.

-

Major Fragmentation Pathways:

-

Acylium Ion Formation: The most probable fragmentation is the cleavage of the C-N amide bond, a common pathway for amides.[2][12] This would result in the formation of a 2-bromopropanoyl acylium cation, which would also exhibit the characteristic 1:1 isotopic pattern at m/z 135 and 137.

-

Loss of Bromine: Cleavage of the C-Br bond would generate a fragment at m/z 192 (M - Br).

-

Fragments from the Ethoxyphenyl Group: Cleavage can also occur within the N-(4-ethoxyphenyl) portion, leading to ions corresponding to the 4-ethoxyaniline cation (m/z 137) or subsequent fragments.

-

Synthesis and Purification Strategy

A reliable synthesis of this compound can be achieved via a standard nucleophilic acyl substitution. The following protocol is a self-validating system designed for high yield and purity.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the amide bond, identifying the key starting materials: 4-ethoxyaniline and a 2-bromopropanoyl electrophile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Propanamide, N-(4-ethoxyphenyl)- CAS#: 19314-14-8 [m.chemicalbook.com]

- 8. N-(4-Ethoxyphenyl)propanamide | C11H15NO2 | CID 586276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

predicted biological activity of N-aryl propanamides

An In-Depth Technical Guide to the Predicted Biological Activity of N-Aryl Propanamides

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the N-aryl propanamide scaffold, a privileged structure in modern medicinal chemistry. We will delve into the diverse range of predicted and validated biological activities, the computational and experimental workflows used for their discovery and validation, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class for novel therapeutic interventions.

Introduction: The N-Aryl Propanamide Scaffold

The N-aryl propanamide core structure is characterized by a propanamide moiety linked to an aromatic (aryl) ring system. This deceptively simple framework has proven to be a remarkably fruitful starting point for the development of a wide array of biologically active agents. Its significance lies in its structural versatility, allowing for substitutions at multiple positions, which in turn modulates its physicochemical properties and its interaction with diverse biological targets. Derivatives of this scaffold are not mere academic curiosities; they include established drugs and promising clinical candidates. Aryl propionic acid derivatives, a closely related class, are well-known Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like Ibuprofen and Ketoprofen.[1][2][3] The modification of the carboxylic acid group to an N-aryl amide is a key strategy employed by medicinal chemists to enhance potency, alter selectivity, and improve pharmacokinetic profiles, often leading to compounds with entirely new therapeutic applications.[4][5]

This guide will navigate the landscape of N-aryl propanamide bioactivity, moving from computational prediction to experimental validation, providing both the theoretical underpinnings and practical methodologies required for successful drug discovery efforts in this chemical space.

The Broad Spectrum of Biological Activities

The N-aryl propanamide scaffold has been successfully exploited to generate compounds with a wide range of pharmacological effects. This diversity stems from the ability of different substitutions to orient the molecule correctly within the binding pockets of various enzymes and receptors.

Central Nervous System (CNS) Activity: Anticonvulsants

A significant area of research has focused on N-aryl propanamides as anticonvulsant agents.[6] These compounds often merge chemical features from established antiepileptic drugs (AEDs) like ethosuximide and lacosamide.[6] The primary screening for these agents typically involves preclinical seizure models in mice, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[6][7] The 6-Hertz (6Hz) model is also used to identify candidates effective against pharmacoresistant limbic seizures.[6][8]

One notable series of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides demonstrated broad-spectrum activity across these models.[6] The safety profile is assessed via neurotoxicity assays, such as the rotarod test, which measures motor impairment.[7] The ratio of the neurotoxic dose (TD50) to the effective dose (ED50) gives the Protective Index (PI), a critical measure of a drug's therapeutic window.[7]

| Compound Class | Seizure Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 4) | MES | 96.9 | 3.5 | [6] |

| scPTZ | 75.4 | 4.4 | [6] | |

| 6Hz | 44.3 | 7.6 | [6] | |

| N-3-arylamide substituted 5,5-cyclopropanespirohydantoin (Compound 5j) | MES | 9.2 | 45.8 | [7] |

Analgesic and Anti-inflammatory Activity

Building upon the legacy of aryl propionic acid NSAIDs, N-aryl propanamide derivatives have been synthesized to retain anti-inflammatory and analgesic properties while mitigating common side effects like gastrointestinal ulceration.[4][5] The primary mechanism for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis in the inflammatory cascade.[4]

Derivatives of (S)-ibuprofen and (S)-ketoprofen, where the carboxylic acid is replaced with an N-[2-(aryl/heteroaryl substituted)ethyl] propanamide, have shown potent anti-inflammatory activity in the carrageenan-induced paw edema model and analgesic effects in the p-benzoquinone-induced writhing model.[5] A key advantage observed is a significant reduction in ulcerogenic potential compared to the parent NSAIDs.[5]

Anticancer / Antiproliferative Activity

The N-aryl propanamide scaffold is a key feature in a variety of compounds designed as anticancer agents.[1] These molecules have been shown to exert antiproliferative effects against a range of cancer cell lines, including those from breast (MCF-7), colon (HCT-116), prostate (PC-3), and ovarian (HeLa) cancers.[9][10][11]

One exciting development is the identification of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[10][12] In silico mechanistic studies, supported by experimental data, suggest that these compounds may act as inhibitors of Histone Deacetylase 6 (HDAC6) by binding to its unique zinc finger ubiquitin-binding domain (Zf-UBD).[10][11][12] This represents a distinct mechanism of action and highlights the scaffold's ability to interact with complex biological targets.

| Compound | Cell Line | IC50 (µM) | Reference Target | Reference |

| Quinoxaline Propanamide (Compound 6k) | MCF-7 | 6.93 ± 0.4 | HDAC6 | [10][11] |

| HCT-116 | 10.88 ± 0.8 | HDAC6 | [10][11] | |

| HeLa | 9.46 ± 0.7 | HDAC6 | [10][11] | |

| 1,3,4-Oxadiazole-2-amine Analogue (4s) | MDA-MB-435 | Mean GP=15.43 | Not specified | [13] |

| K-562 | Mean GP=18.22 | Not specified | [13] | |

| Note: Activity reported as Growth Percent (GP); lower values indicate higher activity. |

Anti-infective Properties

N-aryl propanamides have demonstrated a remarkable breadth of activity against various pathogens.

-

Antibacterial: Derivatives have shown potency against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][14][15] Some N-arylpyrrole derivatives have even outperformed levofloxacin against methicillin-resistant S. aureus (MRSA).[16][17] The proposed mechanism for some of these compounds is the inhibition of Enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid biosynthesis.[15]

-

Antifungal: Activity has been reported against fungal pathogens such as Fusarium avenaceum and Bipolaris sorokiniana.[18]

-

Antimalarial: The scaffold has been incorporated into novel agents with potent activity against chloroquine-resistant strains of Plasmodium falciparum.[19][20][21]

-

Leishmanicidal: In silico models predicted, and subsequent in vitro testing confirmed, that certain N-aryl propanamides possess significant activity against multiple Leishmania species.[22]

Predictive Methodologies: A Technical Workflow

The discovery of novel N-aryl propanamides with desired biological activity follows a structured, multi-stage process that integrates computational prediction with experimental validation. This workflow ensures that resources are focused on compounds with the highest probability of success.

Caption: A typical drug discovery workflow for N-aryl propanamides.

Part A: In Silico Prediction

The causality behind starting with computational methods is resource efficiency. It allows for the rapid screening of vast chemical spaces to identify a smaller, more promising set of candidates for synthesis and testing.

-

Quantitative Structure-Activity Relationship (QSAR): This method builds a statistical model that correlates the chemical structures of known active and inactive N-aryl propanamides with their biological activity.[23]

-

Protocol:

-

Data Collection: Curate a dataset of N-aryl propanamides with experimentally determined activity (e.g., IC50 values) against a specific target.

-

Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., physicochemical properties, topological indices, 2D/3D fingerprints).

-

Model Building: Use machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a regression or classification model linking the descriptors to the activity.[24][25]

-

Validation: Rigorously validate the model using internal (cross-validation) and external test sets to ensure its predictive power.

-

Prediction: Use the validated model to predict the activity of novel, unsynthesized N-aryl propanamide structures.

-

-

-

Molecular Docking: This technique predicts the preferred orientation (pose) and binding affinity of a ligand when bound to the active site of a protein target.[26][27]

-

Protocol:

-

Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by adding hydrogens, assigning charges, and defining the binding pocket.[12]

-

Ligand Preparation: Generate a low-energy 3D conformation of the N-aryl propanamide candidate.

-

Docking Simulation: Use a docking algorithm (e.g., AutoDock, FRED) to systematically fit the ligand into the receptor's active site.[27]

-

Scoring & Analysis: Score the different poses based on a scoring function that estimates binding free energy. Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.[11] This provides a mechanistic hypothesis for the compound's activity.

-

-

Part B: Chemical Synthesis

A common and robust method for synthesizing N-aryl propanamides involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with a substituted aniline.

Caption: General synthesis scheme for N-aryl propanamides.

Part C: In Vitro Experimental Validation

This stage is a self-validating system; the results from these assays confirm or refute the in silico predictions and provide the empirical data needed to establish a robust SAR.

-

Anticancer - MTT Cell Proliferation Assay:

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized N-aryl propanamide for a set period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

-

Anticonvulsant - Maximal Electroshock (MES) Test (in mice):

-

Principle: This test identifies agents that prevent the spread of seizures, modeling generalized tonic-clonic seizures.

-

Protocol:

-

Animal Dosing: Administer the test compound intraperitoneally (i.p.) to groups of mice at various doses.

-

Pre-treatment Time: Wait for the time of peak drug effect (determined in preliminary studies).

-

Stimulation: Deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2s) via corneal or auricular electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

-

Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from the seizure endpoint.[6][7]

-

-

Guiding Principles: Structure-Activity Relationship (SAR) Insights

Synthesizing findings from across the literature reveals key patterns that guide the rational design of new N-aryl propanamides.[18][19][28]

Caption: Key SAR insights for the N-aryl propanamide scaffold.

-

Aryl Moiety (from the propionic acid precursor): For anti-inflammatory and analgesic activity, this part of the molecule is crucial for fitting into the COX enzyme active site. For other activities, such as antimalarial, electron-withdrawing groups like a p-trifluoromethylphenyl group can lead to highly active compounds.[19][20]

-

Propanamide Linker: The stereochemistry at the alpha-carbon is often critical. For instance, the (S)-enantiomers of profen NSAIDs are typically the more active isomers.[5] Introducing bulky or polar groups at this position can sometimes decrease activity, suggesting steric constraints in the target's binding site.[19]

-

N-Aryl Amide Group: This is the most frequently modified position to tune activity and selectivity.

-

Substitution Pattern: The position of substituents on this aryl ring is paramount. For anticonvulsant activity, specific substitution patterns are required to fulfill the pharmacophore model of essential binding sites.[29]

-

Lipophilicity: The nature of the substituents (e.g., halogens, alkyl groups) modulates the overall lipophilicity of the molecule, which influences its ability to cross cell membranes and the blood-brain barrier.[18]

-

Heterocycles: Incorporating heterocyclic rings (e.g., quinoxaline, pyrrole, oxadiazole) into this part of the structure can introduce additional interaction points (like hydrogen bond donors/acceptors), leading to enhanced potency and novel mechanisms of action.[9][13][16][26]

-

Conclusion and Future Directions

The N-aryl propanamide scaffold is a testament to the power of rational drug design, evolving from modifications of well-known NSAIDs into a source of diverse therapeutic leads. Its structural simplicity and synthetic accessibility make it an exceptionally attractive starting point for medicinal chemistry campaigns. The broad spectrum of activities—spanning CNS disorders, inflammation, cancer, and infectious diseases—ensures its continued relevance.

Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., a compound with both anti-inflammatory and anticancer properties) to tackle complex diseases.

-

Improving Selectivity: Fine-tuning substitutions to enhance selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or receptor subtypes to minimize off-target effects and improve safety.

-

Targeted Delivery: Conjugating N-aryl propanamides to targeting moieties to deliver the active agent specifically to diseased tissues, such as tumors or infected cells.[21]

-

Exploring New Targets: Using the scaffold as a library for high-throughput screening against novel and emerging biological targets to uncover entirely new therapeutic applications.

By integrating predictive computational modeling with rigorous experimental validation, the full potential of the N-aryl propanamide scaffold can be unlocked, paving the way for the next generation of innovative therapeutics.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Kamiński, K., et al. (2016). Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Bioorganic & Medicinal Chemistry, 24(13), 3146-3158. [Link]

-

Design and synthesis of stable n-[2-(aryl/heteroaryl substituted)ethyl] propanamide derivatives of (s)-ketoprofen and (s)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents. (2003). European Journal of Medicinal Chemistry. [https://www.semanticscholar.org/paper/Design-and-synthesis-of-stable-n-%5B2-(aryl-heteroaryl-of-and-as-agents-Ulusoy-G%C3%B6khan-Gen%C3%A7/e1d51199343997f022791771120019665971485c]([Link]

-

Ulusoy, N., & Gökhan-Kelekçi, N. (2025). Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Some Heterocyclic Derivatives of N-Aryl-3- Cyclopropyl-3-Oxo-Propanamide Analogue. (2018). Semantic Scholar. [Link]

-

Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. [Link]

-

de Oliveira, R. B., et al. (2021). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. Molecules, 26(11), 3369. [Link]

-

Deng, X., et al. (2010). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European Journal of Medicinal Chemistry, 45(11), 5036-5041. [Link]

-

Wiesner, J., et al. (2003). Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. Bioorganic & Medicinal Chemistry Letters, 13(9), 1539-1541. [Link]

-

Kamal, M., et al. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. Central Nervous System Agents in Medicinal Chemistry, 13(3), 159-165. [Link]

-

Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. [Link]

-

Hassan, M., et al. (2023). Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity. Molecules, 28(12), 4758. [Link]

-

Andres-Mach, M., et al. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Neurotherapeutics, 17(1), 309-328. [Link]

-

Pevarello, P., et al. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]

-

Wiesner, J., et al. (2025). Structure—Activity Relationships of Novel anti-Malarial Agents. Part 6. N-(4-Arylpropionylamino-3-benzoylphenyl)- [5-(4-nitrophenyl)-2-furyl]acrylic Acid Amides. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

-

Sanabria-Ríos, D. J., et al. (2021). Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

Michnova, H., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences, 19(8), 2318. [Link]

-

Akpovire, E. V., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(13), 5183. [Link]

-

El-Sayed, N. F., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]

-

Rhazri, K., et al. (2025). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. [Link]

-

Pungpo, P., et al. (2022). Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. Molecules, 27(19), 6245. [Link]

-

El-Sayed, N. F., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]

-

Chaban, T. I., et al. (n.d.). SYNTHESIS AND ANTICANCER PROPERTIES OF SOME N-ARYL-2-(5- ARYLTETRAZOL-2-YL)ACETAMIDES. eVNUIR. [Link]

-

Akande, O. M., et al. (2020). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. ACS Chemical Biology, 15(7), 1875-1886. [Link]

-

Chawla, G., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of the Korean Chemical Society, 57(4), 488-495. [Link]

-

Kumar, P., et al. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. [Link]

-

Moacă, E.-A., et al. (2022). Homology Modeling and Molecular Docking Approaches for the Proposal of Novel Insecticides against the African Malaria Mosquito (Anopheles gambiae). Molecules, 27(12), 3855. [Link]

-

Cereda, E., et al. (1988). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. Il Farmaco; edizione scientifica, 43(12), 1053-1068. [Link]

-

Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. [Link]

-

Fayed, B., et al. (2020). Design, synthesis, 3D pharmacophore, QSAR, and docking studies of some new (6-methoxy-2-naphthyl) propanamide derivatives with expected anti-bacterial activity as FABI inhibitor. Journal of the Iranian Chemical Society, 17, 2617-2633. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

-

Ashraf, F. B., et al. (2023). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PLOS ONE, 18(9), e0288053. [Link]

-

Akande, O. M., & Hargrove, A. E. (2018). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Chemical Information and Modeling, 58(11), 2376-2387. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. [PDF] Design and synthesis of stable n-[2-(aryl/heteroaryl substituted)ethyl] propanamide derivatives of (s)-ketoprofen and (s)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, 3D pharmacophore, QSAR, and docking studies of some new (6-methoxy-2-naphthyl) propanamide derivatives with expected anti-bacterial activity as FABI inhibitor | Semantic Scholar [semanticscholar.org]

- 16. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches | PLOS One [journals.plos.org]

- 26. Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-bromo-N-(4-ethoxyphenyl)propanamide in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate from the laboratory bench to clinical application. For a compound such as 2-bromo-N-(4-ethoxyphenyl)propanamide, a substituted anilide with potential applications in organic synthesis and medicinal chemistry, a comprehensive understanding of its solubility profile is paramount. Solubility influences every stage of the drug development pipeline, including reaction kinetics in synthesis, the ease of purification, the formulation of stable dosage forms, and ultimately, the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API).[1]

This technical guide provides a detailed exploration of the solubility of this compound. We will begin by examining the molecular structure to predict its solubility in a range of common laboratory solvents. This theoretical analysis is followed by robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to validate these predictions and generate reliable, reproducible data. The distinction between thermodynamic and kinetic solubility, a critical concept in preformulation studies, will also be addressed to ensure the accurate interpretation of experimental outcomes.[2][3]

Molecular Structure Analysis and Predicted Solubility Profile

Chemical Structure:

This compound (CAS No. 109098-43-3) is a molecule of moderate size and polarity.[4] Its structure comprises several key functional groups that govern its interactions with various solvents:

-

Aromatic Ring: The ethoxyphenyl group is largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Amide Linkage (-C(O)NH-): This is a polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests favorable interactions with polar protic and aprotic solvents.[5]

-

Ether Group (-O-CH2-CH3): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

-

Bromine Atom (-Br): The bromine atom attached to the aliphatic chain adds to the molecular weight and introduces a degree of polarity, though it is a weak hydrogen bond acceptor.

-

Alkyl Moieties: The ethyl and methyl groups are nonpolar and contribute to the hydrophobic character of the molecule.

The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile. The presence of both polar (amide, ether) and nonpolar (aromatic ring, alkyl chains) regions indicates that it is unlikely to be freely soluble in the extremes of the polarity spectrum (e.g., water or hexane).

To further refine these predictions, we can consider its predicted lipophilicity. A closely related analog, N-(2-bromo-4-ethoxyphenyl)acetamide, has a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 38.3 Ų.[6] These values suggest a compound that is moderately lipophilic and has a polar surface area conducive to interactions with polar solvents. Based on this structural analysis and physicochemical data, a predicted qualitative solubility profile is presented below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large nonpolar surface area from the aromatic ring and alkyl groups outweighs the polarity of the amide and ether functionalities, making significant dissolution in water unlikely. |

| Methanol | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar amide group. The small alkyl group of methanol allows for favorable interactions with the nonpolar parts of the molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding with the amide group. Its slightly larger alkyl chain may offer even better solvation of the nonpolar regions of the solute. | |

| Polar Aprotic | Acetone | Soluble | Acetone's carbonyl group can act as a strong hydrogen bond acceptor for the amide N-H. Its overall polarity is well-suited to dissolve a molecule with both polar and nonpolar characteristics. |

| Ethyl Acetate | Soluble | As a moderately polar solvent, ethyl acetate should effectively solvate the molecule. Its ester functionality can act as a hydrogen bond acceptor. | |

| Dichloromethane (DCM) | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. Its polarity is sufficient to interact with the amide and ether groups, while its organic nature accommodates the nonpolar regions. | |

| Chloroform | Soluble | Similar in properties to dichloromethane, chloroform is expected to be a good solvent for this compound. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many amides.[5] | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene will have some affinity for the ethoxyphenyl ring, but it lacks the polarity to effectively solvate the amide group, likely resulting in limited solubility. |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane will not be able to overcome the intermolecular forces (especially hydrogen bonding) between the polar amide groups of the solute molecules. |

Experimental Determination of Solubility

While predictions are a valuable starting point, experimental verification is essential for accurate solubility data. Below are detailed protocols for both a rapid qualitative assessment and a rigorous quantitative determination.

Part 1: Qualitative Solubility Assessment

This initial screening provides a quick and efficient way to identify suitable solvents for further quantitative analysis, recrystallization, or reaction setups.

1.1. Materials

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL)

-

A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, toluene, hexane)

-

Vortex mixer

-

Spatula

-

Calibrated pipettes

1.2. Experimental Protocol

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Addition of Solute: Accurately weigh and add approximately 5-10 mg of this compound to each labeled test tube.

-

Addition of Solvent: Add 1.0 mL of the corresponding solvent to each test tube.

-

Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.

-

Observation: Allow the samples to stand at room temperature for at least 15 minutes. Visually inspect each tube for the presence of undissolved solid material against a dark background.

-

Classification: Classify the solubility based on visual inspection as follows:

-

Soluble: No visible solid particles remain. The solution is clear.

-

Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles are still visible.

-

Insoluble: The solid appears largely undissolved.

-

Part 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7] This protocol provides a robust framework for obtaining precise and accurate solubility data.

2.1. Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved and undissolved solid. This is achieved through prolonged equilibration and confirmed by analyzing samples at multiple time points until the concentration plateaus. The use of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), with a proper calibration curve ensures the accuracy of the concentration measurement.

2.2. Materials

-

This compound

-

Chosen solvent(s) for quantitative analysis

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2.3. Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration (e.g., 20-30 mg).

-

Record the exact weight of the compound added.

-

Add a known volume of the selected solvent (e.g., 5.0 mL) to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a consistent speed for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8] To confirm equilibrium, samples can be taken at various time points (e.g., 24h, 48h, 72h) until the measured concentration is stable.[7]

-

-

Sample Preparation:

-

After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

-

-

Analysis (Using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered supernatant with the solvent as necessary to fall within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent using the following formula, accounting for any dilution:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

-

2.4. Visualization of the Quantitative Solubility Workflow

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Conclusion: A Foundation for Further Research

This guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of this compound. The predicted solubility profile, based on its molecular structure, serves as a valuable initial assessment for solvent selection. However, for applications in drug development and other precise scientific endeavors, the importance of rigorous experimental validation using methods like the shake-flask protocol cannot be overstated. By following the detailed methodologies outlined herein, researchers can generate accurate and reliable solubility data, forming a solid foundation for subsequent formulation, purification, and biological testing of this compound.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

- Avdeef, A., & Tsinman, O. (2018). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Journal of Pharmaceutical Sciences, 107(1), 5-13.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Ankara University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved January 15, 2026, from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 109098-43-3 | this compound. Retrieved January 15, 2026, from [Link]

-

World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing artemether. WHO Technical Report Series, No. 1019. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 15, 2026, from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved January 15, 2026, from [Link]

-